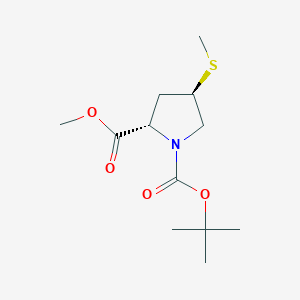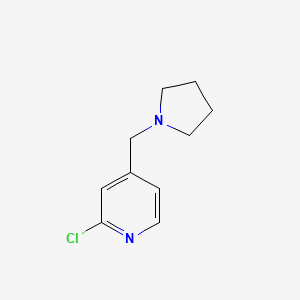
2-氯-4-(吡咯烷-1-基甲基)吡啶
描述
2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through two main strategies: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis
The pyrrolidine ring is characterized by sp3-hybridization, which contributes to the stereochemistry of the molecule . One of the most significant features of the pyrrolidine ring is the stereogenicity of carbons, which means that different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Chemical Reactions Analysis
Pyrrolidine and its derivatives are known to undergo various chemical reactions. For instance, pyrrolidine derivatives can be synthesized from pyridine-N-oxides . Also, 2-chloropyridines can be synthesized in high yields from pyridine-N-oxides .Physical And Chemical Properties Analysis
While specific physical and chemical properties for 2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine were not found in the search results, pyrrolidine and its derivatives are known for their unique physicochemical parameters .科学研究应用
Drug Discovery and Development
The pyrrolidine ring, a component of 2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine , is widely used in medicinal chemistry to develop compounds for treating human diseases . The versatility of this scaffold is due to its ability to efficiently explore pharmacophore space, contribute to stereochemistry, and provide increased three-dimensional coverage. This compound can be used to create novel biologically active compounds with target selectivity, potentially leading to new therapeutic agents.
Synthesis of Bioactive Molecules
2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine: can be utilized in the synthesis of bioactive molecules characterized by the pyrrolidine ring and its derivatives . These include pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones. The compound’s structure allows for the creation of diverse molecules with varying biological profiles, which is crucial for drug design.
Antibacterial Agents
The compound’s derivatives have shown promise in antibacterial activity. Structure-activity relationship (SAR) investigations have indicated that substituents on the pyrrolidine ring can significantly influence antibacterial efficacy . This makes 2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine a valuable starting point for developing new antibacterial agents.
Anti-Cancer Research
Pyridinium salts, including those derived from 2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine , have been explored for their anti-cancer properties . The compound’s ability to be modified into structurally diverse pyridinium salts makes it a potential candidate for creating anti-cancer agents.
Anti-Malarial and Anti-Cholinesterase Inhibitors
The structural diversity of pyridinium salts derived from 2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine also extends to applications as anti-malarial and anti-cholinesterase inhibitors . These applications are critical in the fight against malaria and conditions like Alzheimer’s disease.
Material Science Applications
Beyond pharmaceuticals, 2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine can be used in material science. Its derivatives can be applied in the development of new materials with unique properties, potentially impacting various industries .
Gene Delivery Systems
The compound’s derivatives can be functionalized to form structures suitable for gene delivery systems. This application is particularly relevant in the field of genetic medicine and therapies .
Agrochemicals Development
Lastly, 2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine can serve as an intermediate in the synthesis of agrochemicals. Its derivatives can be used to create compounds that protect crops from pests and diseases, contributing to agricultural productivity .
作用机制
未来方向
The pyrrolidine ring and its derivatives, including 2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine, continue to be of great interest in medicinal chemistry due to their potential for the treatment of human diseases . The design of new pyrrolidine compounds with different biological profiles is a promising area of future research .
属性
IUPAC Name |
2-chloro-4-(pyrrolidin-1-ylmethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2/c11-10-7-9(3-4-12-10)8-13-5-1-2-6-13/h3-4,7H,1-2,5-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFJYYDIYWOZQKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

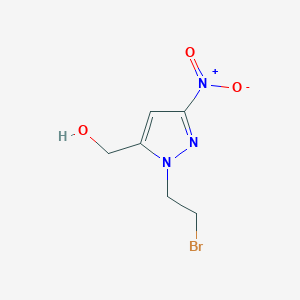
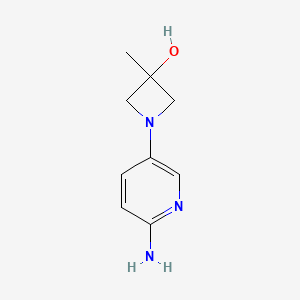
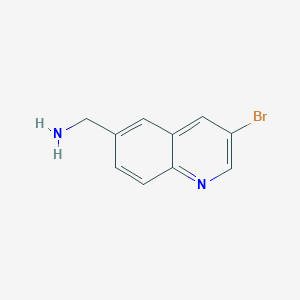




![2-[4-(4-Fluorophenoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1400504.png)
amine](/img/structure/B1400505.png)
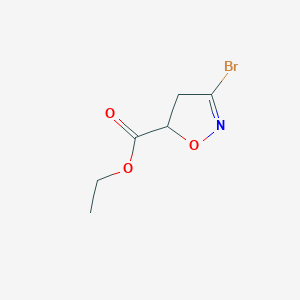

![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[2,3-c]pyridine](/img/structure/B1400509.png)

